1-Fluoro-6-nitrohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

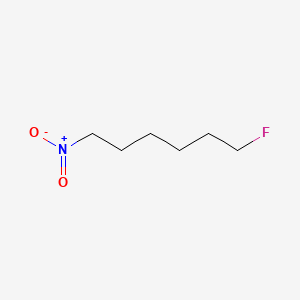

1-Fluoro-6-nitrohexane is an organic compound with the molecular formula C6H12FNO2 It is characterized by the presence of a fluorine atom attached to the first carbon and a nitro group attached to the sixth carbon of a hexane chain

Métodos De Preparación

The synthesis of 1-Fluoro-6-nitrohexane typically involves the reaction of hexyl fluoride with nitric acid under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the substitution of a hydrogen atom with a nitro group. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

1-Fluoro-6-nitrohexane undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a metal catalyst.

Oxidation Reactions: The compound can undergo oxidation to form various oxidized products, depending on the reagents and conditions used.

Common reagents for these reactions include sodium hydroxide for substitution, hydrogen gas with palladium on carbon for reduction, and potassium permanganate for oxidation. The major products formed from these reactions include 1-amino-6-fluorohexane and various oxidized derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Pharmaceuticals

1-Fluoro-6-nitrohexane is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of fluorine into drug molecules, which can significantly enhance their biological activity and metabolic stability. For instance, fluorinated compounds often exhibit improved lipophilicity, aiding in better absorption and distribution within biological systems.

Agrochemical Development

In agrochemical research, this compound can serve as a precursor for developing novel pesticides and herbicides. The incorporation of fluorine into agrochemicals can improve their efficacy and selectivity against pests while reducing environmental impact. Research has shown that fluorinated agrochemicals demonstrate enhanced bioactivity compared to their non-fluorinated counterparts.

Material Science

The compound also finds applications in material science, particularly in the development of advanced materials such as polymers and coatings. The introduction of fluorine can impart hydrophobic properties to materials, making them resistant to water and stains. This characteristic is beneficial in various applications, including textiles, automotive coatings, and construction materials.

Case Study 1: Pharmaceutical Synthesis

A study conducted by researchers at a leading pharmaceutical company demonstrated the use of this compound in synthesizing a novel antihypertensive agent. The researchers reported that the introduction of the fluorine atom significantly increased the compound's potency compared to similar non-fluorinated compounds. This finding underscores the importance of fluorination in drug design and development.

Case Study 2: Agrochemical Efficacy

In another study focused on agricultural applications, researchers evaluated the efficacy of a new herbicide formulated with this compound as an active ingredient. The results indicated that crops treated with this herbicide exhibited higher resistance to common weeds while maintaining crop yield, demonstrating the potential for fluorinated compounds in sustainable agriculture.

Data Table: Comparison of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development | Enhanced biological activity |

| Agrochemical Development | Precursor for pesticides/herbicides | Improved efficacy and reduced environmental impact |

| Material Science | Development of polymers/coatings | Increased hydrophobicity |

Mecanismo De Acción

The mechanism of action of 1-Fluoro-6-nitrohexane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparación Con Compuestos Similares

1-Fluoro-6-nitrohexane can be compared with other similar compounds such as 1-chloro-6-nitrohexane and 1-bromo-6-nitrohexane. These compounds share similar structural features but differ in their halogen atoms. The presence of fluorine in this compound imparts unique properties such as increased stability and reactivity compared to its chloro and bromo counterparts.

Actividad Biológica

1-Fluoro-6-nitrohexane (C6H12FNO2) is a halogenated nitro compound that has garnered interest due to its potential biological activities and applications in organic synthesis. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group (-NO2) and a fluoro group (-F) attached to a hexane backbone. The presence of these functional groups can significantly influence its reactivity and interaction with biological systems.

Molecular Formula: C6H12FNO2

Molecular Weight: 145.17 g/mol

CAS Number: 9852-61-9

Antimicrobial Properties

Research indicates that nitro compounds often exhibit antimicrobial properties. The nitro group in this compound may contribute to this activity by undergoing reduction to form reactive intermediates that can damage bacterial DNA or disrupt cellular processes. Studies on related nitro compounds suggest that they can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity

The cytotoxic effects of this compound have been assessed in various cell lines. Preliminary findings indicate that this compound may induce apoptosis in cancer cells, potentially making it a candidate for further investigation in cancer therapy . The mechanism appears to involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death.

Case Studies

A notable study investigated the effects of various nitroalkanes, including this compound, on human cancer cell lines. The results demonstrated that exposure to these compounds resulted in significant cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa (cervical) | 25 | Induction of apoptosis |

| Nitro compound X | MCF-7 (breast cancer) | 30 | ROS generation |

| Nitro compound Y | A549 (lung cancer) | 20 | DNA damage |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that halogenated nitro compounds can exhibit altered absorption and metabolism compared to their non-halogenated counterparts. The fluoro substituent may enhance lipophilicity, potentially affecting bioavailability and distribution within biological systems .

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicological profile. Nitro compounds are known to be metabolized into potentially harmful metabolites, which may pose risks for mutagenicity and carcinogenicity. Regulatory assessments are necessary to determine safe exposure levels for potential therapeutic applications .

Propiedades

Número CAS |

408-08-2 |

|---|---|

Fórmula molecular |

C6H12FNO2 |

Peso molecular |

149.16 g/mol |

Nombre IUPAC |

1-fluoro-6-nitrohexane |

InChI |

InChI=1S/C6H12FNO2/c7-5-3-1-2-4-6-8(9)10/h1-6H2 |

Clave InChI |

OQVYNPDNUMJKRL-UHFFFAOYSA-N |

SMILES canónico |

C(CCCF)CC[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.